Staphyloferrin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

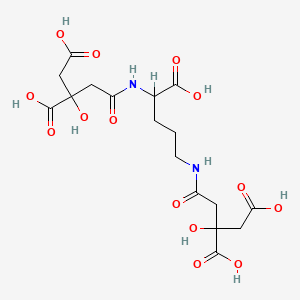

Staphyloferrin A is a siderophore produced by Staphylococcus bacteria, particularly Staphylococcus aureus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from the environment, which is essential for their growth and metabolism. This compound is a carboxylate-type siderophore that plays a crucial role in the iron acquisition process of Staphylococcus bacteria, enabling them to thrive in iron-limited conditions.

準備方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of Staphyloferrin A has been achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of the compound on a solid support, allowing for precise control over the sequence of reactions. The synthesis typically starts with the attachment of the first amino acid to the solid support, followed by the sequential addition of protected amino acids. After the assembly is complete, the compound is cleaved from the solid support and deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Staphylococcus bacteria. The bacteria are cultured in iron-limited media to induce the production of siderophores. The siderophores are then extracted from the culture supernatant and purified using techniques such as chromatography. The production yield can be enhanced by optimizing the fermentation conditions, including the composition of the growth medium and the incubation parameters .

化学反応の分析

Types of Reactions: Staphyloferrin A primarily undergoes complexation reactions with iron ions. It forms stable complexes with ferric iron (Fe^3+), facilitating the transport and uptake of iron by the bacteria. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of its peptide bonds .

Common Reagents and Conditions:

Complexation Reactions: Ferric chloride (FeCl_3) is commonly used to form iron complexes with this compound. The reaction is typically carried out in aqueous solution at neutral pH.

Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the peptide bonds in this compound.

Major Products Formed:

Iron Complexes: The primary product of the complexation reaction is the ferric iron-Staphyloferrin A complex, which is essential for iron transport in bacteria.

Hydrolysis Products: Hydrolysis of this compound results in the formation of its constituent amino acids and citric acid derivatives.

科学的研究の応用

Staphyloferrin A has several important applications in scientific research:

Chemistry: It is used as a model compound to study iron chelation and transport mechanisms in microorganisms.

Biology: this compound is employed in studies of bacterial iron acquisition and metabolism.

Medicine: The compound is explored for its potential in developing novel antimicrobial therapies.

Industry: this compound is used in biotechnological applications, such as the development of biosensors for detecting iron levels in various environments.

作用機序

Staphyloferrin A exerts its effects through its ability to chelate ferric iron (Fe^3+). The compound binds to iron ions with high affinity, forming stable complexes that are transported into the bacterial cell via specific siderophore receptors. Once inside the cell, the iron is released from the complex and utilized in various metabolic processes. The molecular targets of this compound include the siderophore receptors on the bacterial cell surface and the iron transport proteins involved in the uptake and utilization of iron .

類似化合物との比較

Staphyloferrin A is structurally and functionally similar to other siderophores, such as:

Staphyloferrin B: Another siderophore produced by Staphylococcus bacteria, which also plays a role in iron acquisition.

The uniqueness of this compound lies in its specific structure and high affinity for ferric iron, which makes it an effective iron chelator for Staphylococcus bacteria. Its ability to form stable iron complexes under various environmental conditions also contributes to its distinctiveness among siderophores .

特性

CAS番号 |

127902-98-1 |

|---|---|

分子式 |

C17H24N2O14 |

分子量 |

480.4 g/mol |

IUPAC名 |

(2S)-2-[2-[[(4R)-4-carboxy-4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16+,17+/m1/s1 |

InChIキー |

VJSIXUQLTJCRCS-INUFPEASSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

異性体SMILES |

C(C[C@H](C(=O)O)NC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@](CC(=O)O)(C(=O)O)O |

正規SMILES |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

同義語 |

N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine staphyloferrin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)

![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)

![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)

![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)

![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)

![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)

![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)

![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)

![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)

![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)

![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)